N-[(3S)-Pyrrolidin-3-yl]-6-(trifluoromethyl)-pyrimidin-4-amine dihydrochloride
Description
N-[(3S)-Pyrrolidin-3-yl]-6-(trifluoromethyl)-pyrimidin-4-amine dihydrochloride is a secondary amine derivative featuring a pyrimidine core substituted with a trifluoromethyl (-CF₃) group at position 6 and a (3S)-pyrrolidin-3-yl moiety at position 4 (). The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications. This compound is part of a broader class of pyrimidin-4-amine derivatives, which are frequently explored as kinase inhibitors, antiviral agents, or intermediates in drug synthesis ().
Properties
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-3-8(15-5-14-7)16-6-1-2-13-4-6;;/h3,5-6,13H,1-2,4H2,(H,14,15,16);2*1H/t6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMQUKOOIIWNPW-ILKKLZGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=NC(=C2)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC2=NC=NC(=C2)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-Pyrrolidin-3-yl]-6-(trifluoromethyl)-pyrimidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as a β-diketone and a guanidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents under specific conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with the pyrimidine intermediate.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-Pyrrolidin-3-yl]-6-(trifluoromethyl)-pyrimidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents with appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidine compounds .
Scientific Research Applications
N-[(3S)-Pyrrolidin-3-yl]-6-(trifluoromethyl)-pyrimidin-4-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of N-[(3S)-Pyrrolidin-3-yl]-6-(trifluoromethyl)-pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs. Methyl : The trifluoromethyl group enhances electronegativity and metabolic stability compared to methyl ().
- Stereochemistry : The (3S)-pyrrolidinyl configuration in the target compound may influence binding affinity compared to its (3R)-isomer ().
- Salt Form: Dihydrochloride salts (e.g., target compound) typically exhibit higher solubility than monohydrochlorides ( vs. 2).
Biological Activity
N-[(3S)-Pyrrolidin-3-yl]-6-(trifluoromethyl)-pyrimidin-4-amine dihydrochloride, with CAS Number 1448850-53-0, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a trifluoromethyl group and a pyrrolidine moiety. The chemical structure can be represented as follows:
1. Pharmacological Effects
Research has indicated that this compound exhibits significant pharmacological properties, including:
- Dual Reuptake Inhibition : Similar compounds have shown activity as dual serotonin and norepinephrine reuptake inhibitors (SNRIs), which may suggest potential antidepressant effects. For instance, related compounds have demonstrated efficacy in increasing urethral tone in preclinical models of stress urinary incontinence .
- CNS Activity : The compound's structure suggests it may interact with central nervous system targets, potentially influencing neurotransmitter systems involved in mood regulation and stress responses .
2. Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits for CNS-active drugs. Compounds with similar structures have been synthesized and evaluated for their binding affinity and selectivity towards serotonin and norepinephrine transporters .
Case Study 1: Efficacy in Preclinical Models
In a study examining the effects of related pyrrolidine derivatives on urinary function, one compound demonstrated significant improvement in urethral tone at plasma concentrations correlating with its in vitro pharmacology. This suggests that modifications to the pyrimidine framework can yield compounds with enhanced therapeutic profiles for conditions like stress urinary incontinence .
Case Study 2: In Vitro Activity Against Cancer Cells
Another investigation explored the antiproliferative effects of similar compounds on glioma cell lines. Results indicated that these compounds could inhibit cell proliferation through multiple mechanisms, including cell cycle arrest and apoptosis induction. The findings highlight the potential for this compound to serve as a lead compound in developing anticancer agents .
Summary of Research Findings
Q & A
Q. Key Considerations :
- Yields are optimized by adjusting reaction time, temperature, and stoichiometry (e.g., 1.2 equivalents of (3S)-pyrrolidin-3-amine for complete substitution).
- Purification via recrystallization or column chromatography ensures >95% purity .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
A combination of analytical techniques is used:
Advanced Tip : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+: calc. 307.12, found 307.11) .
Advanced: What experimental strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions in enzyme inhibition or cellular assays may arise from:
- Variability in Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) .
- Off-Target Effects : Use CRISPR-engineered cell lines to isolate target-specific activity .
- Metabolic Stability : Perform liver microsome assays (e.g., human/rat) to assess CYP450-mediated degradation .
Case Study : A 2025 study found IC50 discrepancies (0.5–5 µM) in kinase inhibition due to ATP concentration differences. Normalizing ATP levels to physiological ranges (1–2 mM) resolved variability .
Advanced: How is the mechanism of action elucidated for this compound?
Methodological Answer:
Kinase Binding Studies :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD: 10–100 nM range) .
- Crystallography : Co-crystallization with target kinases (e.g., JAK2) reveals hydrogen bonding with active-site residues (e.g., Glu925) .
Cellular Pathway Analysis : RNA-seq or phosphoproteomics identifies downstream signaling modulation (e.g., STAT3 inhibition) .
Critical Note : Compare results with structurally related analogs to distinguish scaffold-specific effects from off-target interactions .
Basic: What are the stability and storage recommendations?
Methodological Answer:
- Stability : Hydrolytically stable in pH 4–7 buffers for >48 hrs; degrades in alkaline conditions (t1/2: 6 hrs at pH 9) .
- Storage : -20°C in airtight, desiccated containers. Avoid repeated freeze-thaw cycles (≤3 cycles recommended) .
Advanced: How is in vivo efficacy evaluated in disease models?
Methodological Answer:
Pharmacokinetics (PK) :
- Rodent Studies : Dose at 10 mg/kg (IV/PO) to measure bioavailability (F%: ~40–60%) and half-life (t1/2: 2–4 hrs) .
Disease Models :
- Cancer : Xenograft models (e.g., MDA-MB-231) assess tumor growth inhibition (TGI: 50–70% at 25 mg/kg/day) .
- Inflammation : Collagen-induced arthritis (CIA) in mice evaluates cytokine suppression (e.g., IL-6 reduction by 60%) .
Optimization : Co-dosing with CYP3A4 inhibitors (e.g., ketoconazole) improves exposure in preclinical models .
Basic: What analytical methods quantify this compound in biological matrices?
Methodological Answer:
- LC-MS/MS :
- Sample Prep : Protein precipitation with acetonitrile (1:3 v/v) achieves >90% recovery from plasma .
Advanced: How can structural modifications enhance target selectivity?
Methodological Answer:
- SAR Studies :
- Computational Modeling : Docking simulations (e.g., Schrödinger Glide) guide substitutions at the pyrimidine C2 position to reduce hERG liability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
